Cas no 2877644-31-8 (2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile)

2-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core functionalized with a carbonitrile group and an azetidine moiety bearing a 4-bromo-1H-pyrazolylmethyl substituent. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both bromo and cyano groups offers versatile reactivity for further derivatization, while the azetidine ring enhances conformational rigidity, which may improve binding affinity in target applications. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The compound’s purity and stability under standard conditions facilitate reliable use in synthetic workflows.
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile structure
2877644-31-8 structure
Product Name:2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile
CAS No:2877644-31-8
MF:C14H14BrN5
MW:332.198461055756
CID:5328779
PubChem ID:165434551
Update Time:2025-05-21

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • F6747-5468
    • 2877644-31-8
    • 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile
    • AKOS040862532
    • 2-[3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-6-methyl-3-pyridinecarbonitrile
    • Inchi: 1S/C14H14BrN5/c1-10-2-3-12(4-16)14(18-10)19-6-11(7-19)8-20-9-13(15)5-17-20/h2-3,5,9,11H,6-8H2,1H3
    • InChI Key: LVPXUIFMYXOTGQ-UHFFFAOYSA-N
    • SMILES: C1(N2CC(CN3C=C(Br)C=N3)C2)=NC(C)=CC=C1C#N

Computed Properties

  • Exact Mass: 331.04326g/mol
  • Monoisotopic Mass: 331.04326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.7Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 525.0±50.0 °C(Predicted)
  • pka: 4.33±0.29(Predicted)

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile Pricemore >>

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Additional information on 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile

Research Brief on 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile (CAS: 2877644-31-8)

In recent years, the compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile (CAS: 2877644-31-8) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound, characterized by its unique azetidine and pyrazole moieties, has been investigated for its role as a modulator of specific biological targets. Recent studies have highlighted its interaction with key enzymes and receptors, suggesting its utility in treating various diseases, including inflammatory disorders and certain types of cancer. The presence of the bromo-pyrazole group is particularly noteworthy, as it enhances the compound's binding affinity and selectivity.

A study published in the Journal of Medicinal Chemistry (2023) detailed the synthetic pathway for 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile, emphasizing the use of a multi-step reaction sequence involving palladium-catalyzed cross-coupling and azetidine ring formation. The researchers reported a high yield and purity, making the compound accessible for further pharmacological evaluation.

In vitro and in vivo studies have demonstrated the compound's promising pharmacokinetic properties, including good oral bioavailability and metabolic stability. Preclinical trials have shown that it effectively inhibits the activity of specific kinases involved in inflammatory pathways, reducing cytokine production and alleviating symptoms in animal models of rheumatoid arthritis.

Despite these encouraging results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Ongoing research is focused on structural modifications to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable clinical candidate.

In conclusion, 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyridine-3-carbonitrile represents a promising lead molecule in medicinal chemistry. Its unique structure and biological activity warrant further investigation, with the potential to address unmet medical needs in inflammation and oncology. Future studies should prioritize detailed mechanistic insights and translational research to bridge the gap between laboratory findings and clinical applications.

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